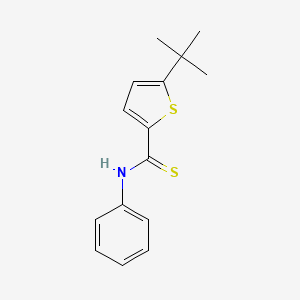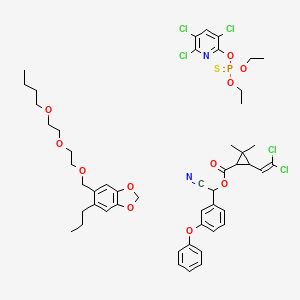![molecular formula C8H10O2 B14303581 2-[(Ethenyloxy)methyl]cyclopent-2-en-1-one CAS No. 112163-14-1](/img/structure/B14303581.png)
2-[(Ethenyloxy)methyl]cyclopent-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Ethenyloxy)methyl]cyclopent-2-en-1-one is an organic compound with a unique structure that includes a cyclopentenone ring substituted with an ethenyloxy methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Ethenyloxy)methyl]cyclopent-2-en-1-one can be achieved through several methods. One common approach involves the reaction of aromatic aldehydes with aliphatic ketones in the presence of thionyl chloride in anhydrous ethanol. This one-pot method yields derivatives of cyclopent-2-en-1-one with reasonable efficiency . Another method involves the use of zirconium chloride catalysts to synthesize tetrasubstituted cyclopent-2-en-1-ones from corresponding ketones and aldehydes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would likely be applied to produce this compound on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Ethenyloxy)methyl]cyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the cyclopentenone ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
Aplicaciones Científicas De Investigación
2-[(Ethenyloxy)methyl]cyclopent-2-en-1-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific molecular pathways.
Material Science: It is employed in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-[(Ethenyloxy)methyl]cyclopent-2-en-1-one involves its interaction with various molecular targets. The compound can undergo enolization and protonation steps, leading to the migration of double bonds within the cyclopentenone ring . This reactivity allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclopenten-1-one: A simpler analog without the ethenyloxy methyl group.
2-Methyl-2-cyclopenten-1-one: A methyl-substituted derivative.
2-(1H-benzo[d]imidazol-1-yl)cyclopent-2-en-1-one: A heterocyclic analog with a benzoimidazole substituent.
Uniqueness
2-[(Ethenyloxy)methyl]cyclopent-2-en-1-one is unique due to its ethenyloxy methyl group, which imparts distinct reactivity and potential applications compared to its simpler analogs. This substitution allows for more diverse chemical transformations and applications in various fields.
Propiedades
Número CAS |
112163-14-1 |
|---|---|
Fórmula molecular |
C8H10O2 |
Peso molecular |
138.16 g/mol |
Nombre IUPAC |
2-(ethenoxymethyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C8H10O2/c1-2-10-6-7-4-3-5-8(7)9/h2,4H,1,3,5-6H2 |
Clave InChI |
NGSTXUIQHVUHHF-UHFFFAOYSA-N |
SMILES canónico |
C=COCC1=CCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(1,2,3,4-Thiatriazol-5-yl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14303512.png)
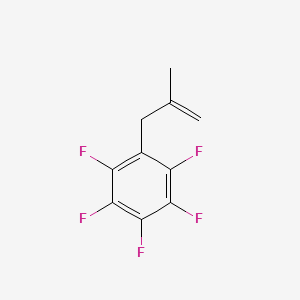
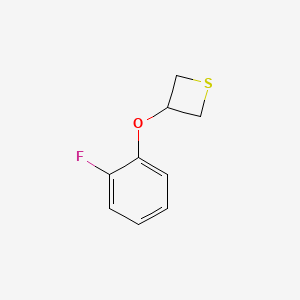
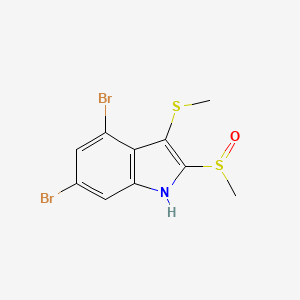

![5-[4-(Octyloxy)phenyl]-2-(octylsulfanyl)pyrimidine](/img/structure/B14303544.png)
![Methyl 7-[(4-methylbenzene-1-sulfonyl)oxy]heptanoate](/img/structure/B14303556.png)
![Methoxy(dimethyl)[(trimethylsilyl)ethynyl]silane](/img/structure/B14303559.png)
![(2E)-[(Quinolin-6-yl)imino]acetic acid](/img/structure/B14303562.png)
![2-Hydroxy-5-[2-(4-methoxyphenoxy)ethoxy]benzoic acid](/img/structure/B14303566.png)

